molecular formula C6H15CrNO4 B11886092 Chromic acid cyclohexylamine salt CAS No. 15594-20-4

Chromic acid cyclohexylamine salt

Katalognummer: B11886092
CAS-Nummer: 15594-20-4
Molekulargewicht: 217.18 g/mol
InChI-Schlüssel: UNWJTCKFKCQLGX-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chromic acid cyclohexylamine salt is a compound formed by the reaction of chromic acid with cyclohexylamine. Chromic acid, known for its strong oxidizing properties, is often used in various industrial and laboratory applications. Cyclohexylamine, an aliphatic amine, is a colorless liquid with a fishy odor and is miscible with water. The combination of these two compounds results in a salt that has unique properties and applications in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of chromic acid cyclohexylamine salt involves the reaction of chromic acid with cyclohexylamine. The reaction typically occurs in an aqueous medium, where chromic acid (H₂CrO₄) reacts with cyclohexylamine (C₆H₁₃N) to form the salt. The reaction can be represented as: [ \text{H}_2\text{CrO}_4 + \text{C}6\text{H}{13}\text{N} \rightarrow \text{C}6\text{H}{13}\text{NH}_2\text{CrO}_4 ]

Industrial Production Methods: Industrial production of cyclohexylamine involves the hydrogenation of aniline using cobalt or nickel-based catalysts. Another method includes the alkylation of ammonia using cyclohexanol . Chromic acid is typically produced by adding sulfuric acid to sodium dichromate, resulting in a mixture that contains chromic acid and other chromium compounds .

Analyse Chemischer Reaktionen

Types of Reactions: Chromic acid cyclohexylamine salt undergoes various chemical reactions, primarily driven by the oxidizing nature of chromic acid and the nucleophilic properties of cyclohexylamine. Some common reactions include:

Common Reagents and Conditions:

Major Products:

    Oxidation: Aldehydes and ketones.

    Substitution: N-alkylated cyclohexylamine derivatives.

Wissenschaftliche Forschungsanwendungen

Chromic acid cyclohexylamine salt has diverse applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Chromic acid cyclohexylamine salt combines the oxidizing power of chromic acid with the nucleophilic properties of cyclohexylamine, making it a versatile compound for various chemical reactions and applications. Its unique combination of properties allows it to be used in specialized applications where both oxidation and nucleophilic substitution are required.

Eigenschaften

CAS-Nummer

15594-20-4

Molekularformel

C6H15CrNO4

Molekulargewicht

217.18 g/mol

IUPAC-Name

cyclohexanamine;dihydroxy(dioxo)chromium

InChI

InChI=1S/C6H13N.Cr.2H2O.2O/c7-6-4-2-1-3-5-6;;;;;/h6H,1-5,7H2;;2*1H2;;/q;+2;;;;/p-2

InChI-Schlüssel

UNWJTCKFKCQLGX-UHFFFAOYSA-L

Kanonische SMILES

C1CCC(CC1)N.O[Cr](=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.